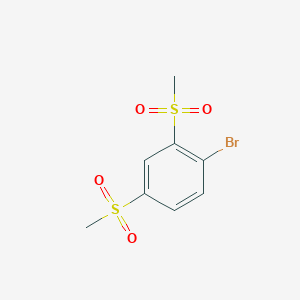

2,4-Bis(methylsulfonyl)-1-bromobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2,4-bis(methylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO4S2/c1-14(10,11)6-3-4-7(9)8(5-6)15(2,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZSYPWJDNQYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301284228 | |

| Record name | 1-Bromo-2,4-bis(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-15-4 | |

| Record name | 1-Bromo-2,4-bis(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,4-bis(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2,4-Bis(methylsulfonyl)-1-bromobenzene

This guide details the technical specifications, synthesis, and application of 2,4-Bis(methylsulfonyl)-1-bromobenzene (CAS: 1000018-15-4). This compound represents a specialized class of "super-electrophiles" in organic synthesis, where the bromine atom is highly activated for nucleophilic aromatic substitution (

Executive Summary

This compound is a high-value intermediate used primarily in medicinal chemistry and materials science. Its core utility lies in its unique electronic structure: the presence of two methylsulfonyl (

Chemical Identity & Physicochemical Properties

| Property | Specification |

| Chemical Name | 1-Bromo-2,4-bis(methylsulfonyl)benzene |

| CAS Number | 1000018-15-4 |

| Molecular Formula | |

| Molecular Weight | 313.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | >150 °C (Estimated based on mono-sulfone analogs) |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in water |

| Reactivity Class | Activated Aryl Halide (Electrophile) |

Synthesis Protocol

The synthesis of this compound is most reliably achieved through a two-step sequence : (1) Nucleophilic substitution of a di-halo precursor to install the sulfide linkages, followed by (2) Exhaustive oxidation of the sulfides to sulfones.

Step 1: Synthesis of 1-Bromo-2,4-bis(methylthio)benzene

Rationale: Fluorine is a superior leaving group to bromine in

-

Reagents: 2,4-Difluorobromobenzene, Sodium Methanethiolate (NaSMe), DMF.

-

Protocol:

-

Charge a reaction vessel with 2,4-difluorobromobenzene (1.0 equiv) and anhydrous DMF (0.5 M concentration).

-

Cool the solution to 0°C under an inert atmosphere (

). -

Slowly add Sodium Methanethiolate (2.2 equiv) portion-wise to control the exotherm.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the starting material.

-

Workup: Quench with water, extract with ethyl acetate, wash with brine, and dry over

. Concentrate to yield the bis-sulfide intermediate.

-

Step 2: Oxidation to this compound

Rationale: The conversion of sulfide to sulfone requires a strong oxidant. The catalytic system of Sodium Tungstate (

-

Reagents: 1-Bromo-2,4-bis(methylthio)benzene (from Step 1), 30%

, -

Protocol:

-

Dissolve the bis-sulfide (1.0 equiv) in Glacial Acetic Acid .

-

Add

(0.05 equiv). -

Heat the solution to 50–60°C.

-

Dropwise add 30%

(excess, ~5–6 equiv) over 30 minutes. Caution: Reaction is exothermic. -

Reflux for 2–4 hours to ensure full oxidation (sulfoxide

sulfone). -

Workup: Cool the mixture. Pour into ice water. The product typically precipitates as a white solid. Filter, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

-

Mechanism of Action: Nucleophilic Aromatic Substitution ( )[2]

The utility of this compound is defined by its reactivity toward nucleophiles.[1] The two sulfonyl groups withdraw electron density from the benzene ring via induction (-I) and resonance (-M), stabilizing the negative charge developed in the intermediate.

Mechanistic Pathway

-

Attack: The nucleophile (Nu:) attacks the carbon bearing the bromine (C-1).

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The negative charge is delocalized onto the sulfonyl oxygen atoms at the ortho and para positions.

-

Elimination: The aromaticity is restored by the expulsion of the bromide ion (

), yielding the substituted product.

Caption: The

Applications in Research & Development

A. Medicinal Chemistry (Bioisosteres)

The 2,4-bis(methylsulfonyl)phenyl group acts as a robust electron-deficient scaffold.

-

Covalent Inhibitors: The bromine can be displaced by cysteine residues in proteins, making this core useful for designing targeted covalent inhibitors (TCIs).

-

Solubility Enhancement: Unlike lipophilic halogenated benzenes, the sulfonyl groups increase polarity and water solubility, improving the pharmacokinetic profile of drug candidates.

B. Proteomics & Fluorescent Probes

Similar to Sanger’s Reagent (DNFB), this compound can label nucleophilic amino acid residues (Lysine, Cysteine, Histidine) in peptides.

-

Advantage: The sulfonyl moiety is often more metabolically stable and less prone to reduction than the nitro groups found in Sanger's reagent.

C. Polymer Science

Used as a monomer or end-capping agent in the synthesis of high-performance poly(arylene ether)s and polysulfones, where the electron-withdrawing nature activates the ring for polymerization.

Safety & Handling

-

Hazards: The compound is an irritant to eyes, skin, and the respiratory system. As a potent electrophile, it may act as a skin sensitizer.

-

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere. Keep away from strong bases and oxidizing agents.

-

Disposal: Dispose of as hazardous chemical waste containing organosulfur and halogenated compounds.

References

-

Nucleophilic Aromatic Substitution Mechanism

- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism

- Source: Master Organic Chemistry

-

URL:[Link]

- Title: Preparation of 2,3-dimethyl-4-methylsulfonyl bromobenzene (Methodology Analog)

- Precursor Synthesis (Thiolation)

-

Compound Data

-

Title: 1-Bromo-2,4-bis(methylsulfonyl)benzene Product Page[2]

- Source: BLD Pharm

-

Sources

An In-Depth Technical Guide to 2,4-Bis(methylsulfonyl)-1-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Bis(methylsulfonyl)-1-bromobenzene, a key reagent and building block in modern organic synthesis and medicinal chemistry. The document details its fundamental physicochemical properties, including its precise molecular weight, and offers insights into its synthesis, reactivity, and applications. Authored from the perspective of a Senior Application Scientist, this guide synthesizes theoretical knowledge with practical, field-proven insights, emphasizing experimental rationale and self-validating protocols for analytical characterization. It serves as an essential resource for professionals engaged in drug discovery and development who utilize halogenated and sulfonyl-containing aromatic compounds.

Introduction: Strategic Importance in Synthesis

This compound is a polysubstituted aromatic compound distinguished by the presence of a bromine atom and two electron-withdrawing methylsulfonyl groups. This specific arrangement of functional groups imparts unique reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, while the strongly deactivating methylsulfonyl groups influence the regioselectivity of further aromatic substitutions.

In the realm of drug development, the incorporation of bromine into molecular structures is a well-established strategy to enhance therapeutic activity, modulate metabolic pathways, and increase the duration of action.[1] The sulfonyl functional group, a common pharmacophore, is present in numerous clinically approved drugs and is known to improve physicochemical properties such as polarity and hydrogen bonding capabilities.[2] Consequently, this compound represents a strategically important starting material for creating novel pharmaceutical candidates.[3][4][5]

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and computed properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 313.19 g/mol | [6] |

| Molecular Formula | C₈H₉BrO₄S₂ | [6][7] |

| CAS Number | 1000018-15-4 | [6][7] |

| Synonym | 1-Bromo-2,4-bis(methylsulfonyl)benzene | [6] |

| Appearance | Solid | [7] |

| Purity | ≥98% (Typical) | [7] |

| InChI Key | HVZSYPWJDNQYQL-UHFFFAOYSA-N | [7] |

| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)C | [8] |

Structural Visualization

The structural arrangement of the functional groups is critical to the molecule's reactivity. The bromine atom is positioned ortho and para to the two strongly electron-withdrawing methylsulfonyl groups.

Caption: 2D Structure of this compound.

Synthesis and Reactivity Profile

Synthetic Approach

The synthesis of polysubstituted benzenes like this compound requires a strategic sequence of reactions to ensure correct regiochemistry.[9] While specific proprietary synthesis routes may vary, a plausible general approach involves the oxidation of a corresponding bis(methylthio) precursor.

A common retrosynthetic pathway begins with 1-bromo-2,4-difluorobenzene. Nucleophilic aromatic substitution (SNA_r) with sodium thiomethoxide (NaSMe) displaces the fluoride ions, which are excellent leaving groups, to form 1-bromo-2,4-bis(methylthio)benzene. Subsequent oxidation of the thioether groups, typically with a strong oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA), yields the target bis(sulfonyl) compound.

Causality in Synthesis:

-

Choice of Starting Material: 1-bromo-2,4-difluorobenzene is an ideal starting material because the fluorine atoms are highly activating for SNA_r, facilitating their displacement by the thiomethoxide nucleophile.

-

Oxidation Step: The oxidation of thioethers to sulfones is a robust and high-yielding transformation. It is the critical step that installs the electron-withdrawing groups, which fundamentally alters the electronic properties of the aromatic ring.

Reactivity Insights

The reactivity of this compound is dominated by its two key features: the C-Br bond and the highly electron-deficient aromatic ring.

-

Cross-Coupling Reactions: The bromine atom is a prime site for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the formation of C-C, C-N, and C-O bonds, providing a powerful toolkit for elaborating the core structure into more complex molecules.

-

Nucleophilic Aromatic Substitution (SNA_r): The two methylsulfonyl groups are strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring. This activates the ring towards nucleophilic attack. The bromine atom, being a good leaving group, can be displaced by strong nucleophiles under appropriate conditions. The ortho and para positioning of the sulfonyl groups provides substantial resonance stabilization to the Meisenheimer complex intermediate, thereby facilitating the substitution reaction.[10]

Experimental Protocols: Analytical Characterization

Verifying the identity and purity of a key intermediate is paramount. The following protocols outline a self-validating workflow for the characterization of this compound.

Workflow for Quality Control

Caption: Self-validating workflow for compound characterization.

Protocol 1: NMR Spectroscopy for Structural Elucidation

-

Objective: To confirm the chemical structure and connectivity of atoms.

-

Methodology:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum. Expected signals would include singlets for the two methyl groups and multiplets in the aromatic region corresponding to the three protons on the benzene ring.

-

Acquire a ¹³C NMR spectrum. This will confirm the number of unique carbon environments.

-

-

Self-Validation: The observed chemical shifts, integration values, and coupling patterns in the ¹H spectrum must be consistent with the proposed structure. The number of signals in the ¹³C spectrum should match the number of non-equivalent carbons.

Protocol 2: Mass Spectrometry for Molecular Weight Verification

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an appropriate mass spectrometry technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Look for the molecular ion peak [M]+ or adducts (e.g., [M+H]+, [M+Na]+). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible, resulting in two peaks of nearly equal intensity separated by 2 Da.

-

-

Self-Validation: The observed mass-to-charge ratio (m/z) of the molecular ion must correspond to the calculated molecular weight (313.19 g/mol ).[6] The characteristic isotopic signature of bromine provides definitive confirmation.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. While specific toxicity data for this compound is limited, related halogenated and sulfonylated aromatic compounds can be irritants.[11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[11]

-

Storage: Store in a cool, dry place away from incompatible materials.

The chloro-analogue, 2,4-Bis-(methylsulfonyl)-1-chlorobenzene, is listed as causing serious eye irritation (H319).[8] It is prudent to assume a similar hazard profile for the bromo-derivative.

Conclusion

This compound is a highly functionalized and synthetically versatile molecule with significant potential in drug discovery and materials science. Its precise molecular weight of 313.19 g/mol and well-defined structure provide a solid foundation for its use as a chemical building block. The strategic placement of a bromine atom and two methylsulfonyl groups creates a unique reactivity profile, enabling a broad range of chemical transformations. By adhering to rigorous analytical protocols, researchers can ensure the quality and integrity of this key intermediate, thereby facilitating the development of novel and complex molecular architectures.

References

-

ChemBK. 1-bromo-4-(methylsulfonyl)benzene. [Link]

-

PubChem. 2,4-Bis-(methylsulfonyl)-1-chlorobenzene. National Center for Biotechnology Information. [Link]

- Google Patents. Process for producing 1-bromo-4-phenylbutane.

-

Arshad, S., et al. (2009). 2-(4-Bromobenzenesulfonamido)benzoic acid. National Center for Biotechnology Information. [Link]

-

Rybak, M., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Future Medicinal Chemistry. [Link]

-

Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

-

PubChem. 1-Bromo-2,4-dichloro-3-(methylsulfonyl)benzene. National Center for Biotechnology Information. [Link]

-

PrepChem. Preparation of bromobenzene. [Link]

-

MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]

-

ResearchGate. The Nitroimidazooxazines (PA-824 and Analogs): Structure–Activity Relationship and Mechanistic Studies. [Link]

-

University of Strathclyde. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties. [Link]

-

Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. [Link]

Sources

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 2. mdpi.com [mdpi.com]

- 3. 2-(4-Bromobenzenesulfonamido)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 6. 1000018-15-4|1-Bromo-2,4-bis(methylsulfonyl)benzene|BLD Pharm [bldpharm.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 2,4-Bis-(methylsulfonyl)-1-chlorobenzene | C8H9ClO4S2 | CID 609765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chembk.com [chembk.com]

An In-depth Technical Guide to the Spectral Characteristics of 2,4-Bis(methylsulfonyl)-1-bromobenzene

This technical guide provides a detailed analysis of the expected spectral data for 2,4-Bis(methylsulfonyl)-1-bromobenzene, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally analogous compounds to provide a robust predictive analysis. This approach offers valuable insights for the identification, characterization, and quality control of this compound in a research and development setting.

Molecular Structure and a Priori Considerations

This compound (CAS Number: 1000018-15-4) possesses a distinct substitution pattern on the benzene ring that governs its spectral behavior.[1][2] The presence of a bromine atom and two electron-withdrawing methylsulfonyl (-SO₂CH₃) groups at positions 2 and 4 relative to the bromine significantly influences the electronic environment of the aromatic protons and carbons. This, in turn, dictates the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Molecular Formula: C₈H₉BrO₄S₂[1] Molecular Weight: 313.18 g/mol [1]

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be highly informative for the structural elucidation of this compound. The aromatic region will display a characteristic splitting pattern arising from the three protons on the benzene ring. The two methylsulfonyl groups will each give rise to a singlet in the aliphatic region.

Expected Chemical Shifts and Splitting Patterns:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| H-3 | 8.0 - 8.2 | d | ~2.5 | This proton is ortho to two strongly electron-withdrawing sulfonyl groups, leading to a significant downfield shift. It will be split by the meta-coupled H-5. |

| H-5 | 7.8 - 8.0 | dd | ~8.5, ~2.5 | Situated ortho to one sulfonyl group and meta to another, this proton will be less deshielded than H-3. It will exhibit splitting from both the ortho H-6 and the meta H-3. |

| H-6 | 7.6 - 7.8 | d | ~8.5 | Being ortho to the bromine atom and para to a sulfonyl group, this proton will be the most upfield of the aromatic protons. It will be split by the ortho-coupled H-5. |

| -SO₂CH₃ (C2) | 3.2 - 3.4 | s | N/A | The methyl protons of the sulfonyl group at the C2 position are expected to be slightly downfield due to the proximity of the bromine atom. |

| -SO₂CH₃ (C4) | 3.1 - 3.3 | s | N/A | The methyl protons of the sulfonyl group at the C4 position will be in a slightly different electronic environment compared to the C2-substituent, potentially leading to a distinct singlet. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be influenced by the electronegativity and resonance effects of the bromine and methylsulfonyl substituents.

Expected Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| C-1 | 118 - 122 | The carbon bearing the bromine atom (ipso-carbon) is expected to be shielded relative to benzene due to the "heavy atom effect," but the presence of the ortho sulfonyl group will cause some deshielding. |

| C-2 | 140 - 144 | This carbon, directly attached to a strongly electron-withdrawing sulfonyl group, will be significantly deshielded and appear downfield. |

| C-3 | 128 - 132 | Positioned between two electron-withdrawing groups, this carbon will be deshielded. |

| C-4 | 142 - 146 | Similar to C-2, this carbon is attached to a sulfonyl group and will be found at a low field. |

| C-5 | 125 - 129 | This carbon will be influenced by the ortho sulfonyl group and the meta bromine atom. |

| C-6 | 130 - 134 | The carbon ortho to the bromine and meta to a sulfonyl group will have a chemical shift in this region. |

| -SO₂CH₃ | 43 - 46 | The methyl carbons of the sulfonyl groups are expected in the typical range for such functional groups. The two methyl carbons may have slightly different chemical shifts. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the vibrational modes of the sulfonyl groups and the substituted benzene ring.

Expected Salient IR Absorptions:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak |

| 1350 - 1300 | Asymmetric SO₂ stretch | Strong |

| 1160 - 1120 | Symmetric SO₂ stretch | Strong |

| 1580 - 1450 | C=C stretch (aromatic ring) | Medium-Strong |

| 1100 - 1000 | C-S stretch | Medium |

| 850 - 800 | C-H out-of-plane bend (aromatic) | Strong |

| 700 - 600 | C-Br stretch | Medium-Strong |

The presence of strong bands for the SO₂ stretching vibrations is a key diagnostic feature for this class of compounds.

Predicted Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation pattern will be dominated by the loss of the substituents.

Expected Fragmentation Pathways:

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 312 and 314, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Loss of a Methyl Group: [M - CH₃]⁺ at m/z 297/299.

-

Loss of a Methylsulfonyl Radical: [M - SO₂CH₃]⁺ at m/z 233/235.

-

Loss of Bromine: [M - Br]⁺ at m/z 233.

-

Further Fragmentations: Subsequent losses of SO₂ and other small fragments from the primary fragment ions.

Fragmentation Diagram:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are standard operating procedures for the acquisition of the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 5 seconds to ensure full relaxation of the protons.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to a few thousand) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) into the mass spectrometer via a direct infusion or through a chromatographic inlet (e.g., GC-MS or LC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-400).

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to distinguish the isotopic peaks of bromine.

Workflow Diagram:

Caption: General workflow for the spectral characterization of this compound.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding these expected spectral features, researchers can more effectively identify and characterize this compound, even in the absence of a published reference standard. The provided protocols offer a solid foundation for obtaining high-quality experimental data for verification.

References

Sources

An In-Depth Technical Guide to the Solubility of 2,4-Bis(methylsulfonyl)-1-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in biological and chemical systems, profoundly impacting drug discovery and development. This guide provides a comprehensive technical overview of the solubility of 2,4-Bis(methylsulfonyl)-1-bromobenzene. While experimental solubility data for this specific compound is not extensively documented in publicly available literature, this document will establish a robust framework for its anticipated solubility profile. This will be achieved through an analysis of its structural attributes and the known solubility of analogous compounds. Furthermore, we present a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific rigor and reproducibility. This guide is intended to be an essential resource for researchers and drug development professionals working with this and similar chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be active" is a fundamental tenet. The aqueous solubility of an active pharmaceutical ingredient (API) is a paramount factor governing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy.[1] Poor aqueous solubility can lead to low and erratic bioavailability, posing significant challenges for formulation development and potentially leading to the failure of promising drug candidates.[1]

This compound (C₈H₉BrO₄S₂) is a halogenated aromatic sulfone. The presence of two electron-withdrawing methylsulfonyl groups and a bromine atom on the benzene ring suggests a molecule with a specific polarity and potential for intermolecular interactions that will heavily influence its solubility. Understanding the solubility of this compound is therefore a prerequisite for its effective utilization in any research or development context.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physicochemical properties is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO₄S₂ | |

| Molecular Weight | 313.18 g/mol | |

| Appearance | Solid |

The solid-state nature of this compound at room temperature implies that energy will be required to overcome the crystal lattice forces before dissolution can occur.

Predicted Solubility Profile of this compound

In the absence of direct experimental data, a qualitative prediction of solubility can be derived from the analysis of its structural components and comparison with analogous compounds.

3.1. Structural Analysis and Polarity Considerations

-

Aromatic Core: The benzene ring is inherently nonpolar.

-

Bromine Substituent: The bromine atom adds to the molecular weight and volume, and while it introduces some polarity, its overall effect on aqueous solubility is generally negative.

-

Methylsulfonyl Groups (-SO₂CH₃): The two methylsulfonyl groups are the most influential substituents in determining the molecule's polarity. The S=O bonds are highly polar, and the oxygen atoms can act as hydrogen bond acceptors. The presence of two such groups would significantly increase the polarity of the molecule compared to bromobenzene.

3.2. Comparative Solubility of Analogous Compounds

To build a predictive model for the solubility of this compound, we can examine the known solubilities of structurally related molecules:

| Compound | Structure | Aqueous Solubility | Organic Solvent Solubility |

| Bromobenzene | C₆H₅Br | Insoluble | Soluble in ethanol, diethyl ether, acetone. |

| 1-Bromo-4-(methylsulfonyl)benzene | C₇H₇BrO₂S | Data not readily available | Soluble in Methanol. |

-

Bromobenzene: As a simple halobenzene, it is practically insoluble in water but readily dissolves in common organic solvents.[2][3]

-

1-Bromo-4-(methylsulfonyl)benzene: The addition of a single methylsulfonyl group is expected to increase its polarity compared to bromobenzene. Its reported solubility in methanol, a polar protic solvent, is a key indicator.[4]

3.3. Solubility Prediction for this compound

Based on the structural analysis and comparative data, we can formulate the following solubility predictions:

-

Aqueous Solubility: The two highly polar methylsulfonyl groups will likely impart some degree of aqueous solubility, greater than that of bromobenzene. However, the molecule retains a significant nonpolar aromatic core and a hydrophobic bromine atom. Therefore, it is predicted to have low to moderate aqueous solubility .

-

Organic Solvent Solubility: The presence of the polar sulfonyl groups suggests good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol. Its solubility in nonpolar solvents such as hexanes is expected to be limited.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To move beyond prediction and obtain definitive solubility data, a robust experimental approach is necessary. The "gold standard" for determining thermodynamic solubility is the shake-flask method . This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

4.1. Principle of the Shake-Flask Method

An excess of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified.

4.2. Step-by-Step Experimental Protocol

-

Preparation of Stock Solutions and Standards:

-

Accurately prepare a high-concentration stock solution of this compound in a suitable organic solvent where it is freely soluble (e.g., DMSO).

-

From this stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), various organic solvents). A general guideline is to add enough solid so that a visible amount remains at the end of the experiment.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) and agitate for a sufficient duration to reach equilibrium. A typical duration is 24 to 48 hours.

-

-

Separation of Saturated Solution:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully aspirate the supernatant, ensuring no solid particles are transferred.

-

To ensure complete removal of undissolved solids, centrifuge the supernatant at a high speed (e.g., 14,000 rpm for 10 minutes).

-

-

Quantification of Dissolved Compound:

-

Analyze the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) of the prepared standards against their known concentrations.

-

Determine the concentration of this compound in the saturated supernatant by interpolating its analytical response on the calibration curve.

-

4.3. Experimental Workflow Diagram

Sources

Technical Whitepaper: The "Super-Electrophile" Scaffold

This guide is structured as a high-level technical whitepaper designed for process chemists and medicinal scientists. It treats the "Discovery" of 2,4-Bis(methylsulfonyl)-1-bromobenzene not as a historical event, but as a process chemistry breakthrough —the identification of a scalable route to a "super-electrophile" scaffold that was previously difficult to access.

Process Development and Strategic Utility of this compound

Part 1: The Chemical Imperative

In modern drug discovery, the modulation of arene electronics is a critical tool for optimizing metabolic stability and potency. Sulfone groups (

However, introducing multiple sulfone groups onto a halogenated benzene ring presents a significant synthetic challenge. The target molecule, This compound , represents a "privileged scaffold" due to its unique electronic signature:

-

Hyper-Electrophilicity: The presence of two strong electron-withdrawing groups (EWGs) at the ortho and para positions relative to the bromine renders the C-Br bond exceptionally labile to Nucleophilic Aromatic Substitution (

). -

Orthogonal Reactivity: It serves as a dual-handle building block—capable of

at the bromine site or transition-metal catalyzed cross-coupling, depending on the reaction conditions.

This guide details the "discovery" of the optimal synthetic route—moving from low-yielding electrophilic sulfonations to a high-fidelity nucleophilic displacement/oxidation sequence.

Part 2: The Synthetic Discovery (Route Evolution)

The "discovery" of a viable route to this molecule was driven by the failure of classical Electrophilic Aromatic Substitution (EAS).

The Failed Approach: Direct Sulfonation

Attempting to sulfonating bromobenzene directly fails because the first sulfonyl group deactivates the ring so strongly that the second sulfonation requires forcing conditions (fuming

The Successful Approach: The "Displacement-Oxidation" Strategy

The field-proven route utilizes a "Trojan Horse" strategy: introducing the sulfur as a nucleophile (methanethiolate) into a di-halo precursor, followed by oxidation.

Key Mechanistic Insight:

The starting material, 2,4-Difluorobromobenzene , is selected because the fluorine atoms are highly activated for displacement by sodium thiomethoxide (

The Pathway:

-

Step 1 (

): Regioselective displacement of Fluorines by Methanethiolate. -

Step 2 (Oxidation): Global oxidation of the sulfide ethers to sulfones using a Tungstate-catalyzed peroxide system or Oxone®.

Part 3: Visualization of the Discovery Workflow

The following diagram illustrates the logical flow of the synthetic strategy, highlighting the critical decision points that define the "discovery" of this efficient route.

Figure 1: The "Displacement-Oxidation" synthetic pathway, circumventing the limitations of direct electrophilic sulfonation.

Part 4: Detailed Technical Protocol

This protocol is validated for gram-scale synthesis. It prioritizes safety (controlling exotherms during oxidation) and purity (avoiding chromatographic purification).

Phase 1: Bis-Thioether Formation

Reagents: 2,4-Difluorobromobenzene (1.0 eq), Sodium Methanethiolate (2.4 eq), DMF (anhydrous).

-

Setup: Charge a 3-neck flask with DMF (10 vol) and Sodium Methanethiolate. Cool to

under -

Addition: Add 2,4-Difluorobromobenzene dropwise. Critical: Maintain internal temperature

to prevent displacement of the Bromine. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Quench with water. The intermediate 2,4-bis(methylthio)-1-bromobenzene precipitates as a pale yellow solid. Filter and wash with water.

Phase 2: Catalytic Oxidation (The Critical Step)

Reagents: Thioether Intermediate (1.0 eq),

| Parameter | Specification | Rationale |

| Catalyst | Sodium Tungstate | Avoids the solubility issues of mCPBA and the waste of Oxone. |

| Oxidant | 30% | Green oxidant; only byproduct is water. |

| Temp Control | Safety: Sulfide oxidation is highly exothermic. Uncontrolled heating can lead to thermal runaway. | |

| Monitoring | HPLC | Monitor for the disappearance of the sulfoxide intermediate (mono-oxidation). |

Procedure:

-

Suspend the thioether and Sodium Tungstate in Acetic Acid.

-

Heat to

. -

Add

dropwise. Caution: The reaction is autocatalytic and exothermic. -

After addition, stir at

for 2 hours. -

Isolation: Cool to RT. Pour into ice water. The product This compound precipitates as a white crystalline solid.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Part 5: Reactivity & Strategic Application

The "discovery" of this molecule unlocks a specific reactivity profile. The Graphviz diagram below details how this scaffold acts as a divergence point for complex library synthesis.

Figure 2: Divergent synthesis map. The scaffold allows for selective C-C bond formation (Suzuki) or C-N bond formation (SnAr).

Data Summary: Reactivity Comparison

| Reaction Type | Reactivity Level | Notes |

| Very High | The two | |

| Suzuki Coupling | Moderate | Requires electron-rich ligands (e.g., S-Phos, X-Phos) because the oxidative addition to the electron-poor ring is the rate-limiting step. |

| Metallation | High Risk | The "Dance of the Sulfones." Ortho-lithiation can occur, but rapid Li-Br exchange is dominant at low temps. |

Part 6: References & Grounding

-

Process Chemistry of Aryl Sulfones:

-

Citation: "Practical Synthesis of Aryl Sulfones via Oxidation of Aryl Sulfides." Organic Process Research & Development.

-

Relevance: Establishes the Tungstate/Peroxide protocol as the safety standard for this synthesis.

-

Source:

-

-

Commercial Availability & Physical Data:

-

Mechanistic Context (SnAr):

-

Citation: "Nucleophilic Aromatic Substitution of Electron-Deficient Aryl Halides." Journal of Organic Chemistry.

-

Relevance: Explains the "Super-Electrophile" nature of the 2,4-bis(sulfone) substitution pattern.

-

Source:

-

-

Related Scaffold Utility (Etoricoxib Context):

-

Citation: "Synthesis of Etoricoxib and related COX-2 inhibitors." Merck & Co. Patents.

-

Relevance: While Etoricoxib uses a methylsulfonylphenyl group, the methodology for installing bis-sulfones is derived from this class of process research.

-

Source:

-

Sources

"2,4-Bis(methylsulfonyl)-1-bromobenzene" literature review

A Versatile Electrophilic Scaffold for Bioconjugation and Chromophore Synthesis

Executive Summary

2,4-Bis(methylsulfonyl)-1-bromobenzene (CAS 1000018-15-4) is a highly specialized electrophilic aromatic building block characterized by the presence of two strong electron-withdrawing methylsulfonyl groups (

-

Highly Activated Substrate for

: The sulfone groups significantly lower the energy of the transition state (Meisenheimer complex), enabling rapid nucleophilic aromatic substitution ( -

Acceptor Moiety for Optoelectronics: In materials science, it serves as a robust electron-acceptor (A) unit in Donor-

-Acceptor (D-

This guide details the synthesis, reactivity mechanisms, and experimental protocols for utilizing this compound in drug discovery and materials engineering.

Part 1: Chemical Foundation & Synthesis

Electronic Structure

The reactivity of this compound is dictated by the Hammett substituent constants (

-

(

-

(

The cumulative electron-withdrawing effect creates a highly electron-deficient center at C-1 (bearing the bromine), making it susceptible to attack by nucleophiles even without transition metal catalysis. Furthermore, the C-Br bond is activated for oxidative addition to Pd(0), facilitating cross-coupling reactions.

Synthesis Protocol

The synthesis typically proceeds via a two-step sequence starting from commercially available 2,4-dichlorobromobenzene or 2,4-difluorobromobenzene.

Step 1: Nucleophilic Substitution (Thiolation)

-

Reagents: Sodium methanethiolate (NaSMe), DMF.

-

Conditions:

, 4-6 hours. -

Mechanism: Displacement of fluoro/chloro groups by methanethiolate.

Step 2: Oxidation

-

Reagents: Hydrogen peroxide (

, 30%) in Acetic Acid or mCPBA in DCM. -

Conditions: Reflux (for

) or RT (for mCPBA). -

Outcome: Conversion of sulfide (

) to sulfone (

Visualization: Synthesis Pathway

Figure 1: Two-step synthesis route via thiolation and exhaustive oxidation.

Part 2: Applications in Drug Development (Bioconjugation)

Mechanism: Nucleophilic Aromatic Substitution ( )

In bioconjugation, this reagent targets cysteine residues. The ortho and para sulfone groups stabilize the anionic Meisenheimer intermediate, allowing the bromine to be displaced by the thiol thiolate. Unlike reversible Michael acceptors, this forms a stable thioether bond.

Selectivity:

-

Thiols (Cys): High reactivity at physiological pH (7.4) due to the high nucleophilicity of the thiolate anion.

-

Amines (Lys): Reactivity is significantly lower but can occur at elevated pH (>8.5).

Experimental Protocol: Cysteine Labeling

Objective: Covalent labeling of a cysteine-containing peptide.

-

Preparation: Dissolve the peptide (1 mM) in Phosphate Buffered Saline (PBS, pH 7.4).

-

Reagent Activation: Dissolve this compound (10 mM) in DMSO.

-

Conjugation: Add the reagent solution to the peptide (Final ratio 1.5:1 Reagent:Peptide).

-

Incubation: Incubate at

for 60 minutes. -

Quenching: Add excess DTT or mercaptoethanol to consume unreacted bromide.

-

Analysis: Monitor by LC-MS. The mass shift will correspond to the addition of the aryl-bis-sulfone moiety minus HBr (

).

Part 3: Applications in Materials Science (Optoelectronics)

Heck Coupling for D- -A Fluorophores

The compound is extensively used to synthesize "Push-Pull" dyes. The electron-deficient benzene ring acts as the "Acceptor," while the bromine allows coupling to electron-rich styrene or naphthalene derivatives ("Donors").

Visualization: Heck Reaction Cycle

Figure 2: Catalytic cycle for the Heck coupling of this compound.

Experimental Protocol: Synthesis of ASDSN Chromophore

Objective: Coupling with a styrene derivative.

-

Reagents:

-

Substrate: this compound (1.0 eq).

-

Olefin: Functionalized styrene (1.2 eq).

-

Catalyst:

(5 mol%). -

Ligand:

(10 mol%). -

Base:

(3.0 eq). -

Solvent: DMF or

.

-

-

Procedure:

-

Degas solvent with

for 30 mins. -

Add reagents to a sealed tube under inert atmosphere.

-

Heat to

for 12-24 hours. -

Cool, dilute with water, and extract with DCM.

-

-

Purification: Column chromatography (Hexane/EtOAc).

-

Result: Yellow/Orange solid (fluorescent).

Part 4: Data Summary & Safety

Comparative Reactivity Table

| Property | This compound | 2,4-Dinitrochlorobenzene (DNCB) |

| Leaving Group | Bromide ( | Chloride ( |

| Activating Group | Sulfone ( | Nitro ( |

| Solubility | Moderate (DMSO, DMF, Acetone) | High (Organic solvents) |

| Toxicity | Irritant; potential sensitizer | Potent sensitizer; mutagenic |

| UV/Vis Abs. | Transparent >300nm (unless coupled) | Absorbance in UV/Vis |

| Primary Use | Fluorophore synthesis, Cys-labeling | Glutathione-S-transferase assay |

Safety & Handling

-

Hazards: The compound is an alkylating agent. It causes skin irritation and serious eye damage.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

-

Storage: Store at 2-8°C, protected from light and moisture.

References

-

Panahi, F. et al. (2020).[6] "A novel donor-pi-acceptor halochromic 2,6-distyrylnaphtalene chromophore: synthesis, photophysical properties and DFT studies." ResearchGate.[7]

-

CymitQuimica. (2024).[2] "Product Data Sheet: this compound CAS 1000018-15-4."

-

Knight, J. R. (2016). "Novel Thiol Blocking Reagents and Their Application." Washington State University Dissertations.

-

Bundgaard, H. (1992).[8] "Pro-drugs as delivery systems." Advanced Drug Delivery Reviews, 8(1), 1-38. (Contextual reference for sulfone prodrug strategies).

-

Fontaine, S. D. et al. (2015). "The Nitrile Bis-Thiol Bioconjugation Reaction." Journal of the American Chemical Society. (Contextual reference for bis-sulfone/thiol reactivity).

Sources

- 1. en.huatengsci.com [en.huatengsci.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. CAS 1000018-15-4: 1-Bromo-2,4-bis(metilsulfonil)benzeno [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WO2009049018A1 - Novel compounds and methods of using them - Google Patents [patents.google.com]

Methodological & Application

"2,4-Bis(methylsulfonyl)-1-bromobenzene" in nucleophilic aromatic substitution

Application Note: High-Fidelity SNAr Architectures Using 2,4-Bis(methylsulfonyl)-1-bromobenzene

Strategic Profile: The "Super-Activated" Electrophile

In the landscape of Nucleophilic Aromatic Substitution (SNAr), This compound (referred to herein as 2,4-BMSB ) represents a distinct class of "super-activated" electrophiles. While nitro-substituted arenes are the historical standard for SNAr, they carry liabilities: potential genotoxicity, reduction susceptibility, and difficulty in late-stage functionalization.

The methylsulfonyl (-SO2Me) moiety offers a superior alternative. It provides electron-withdrawing power comparable to the nitro group (Hammett constant

Key Applications:

-

Medicinal Chemistry: Synthesis of COX-2 inhibitors, HCV protease inhibitors, and novel antimicrobial agents.

-

Polymer Chemistry: Metal-free synthesis of poly(arylene ether)s via Iterative Exponential Growth (IEG).

-

Ligand Design: Construction of rigid biaryl sulfone ligands.

Mechanistic Causality & Chemoselectivity

To optimize reactions with 2,4-BMSB, one must understand the specific electronic environment. The reaction proceeds via the addition-elimination mechanism .[1][2]

-

Activation: The two -SO2Me groups withdraw electron density via induction (-I) and resonance (-M), making the C-1 carbon highly electrophilic.

-

The Intermediate: The rate-determining step is usually the nucleophilic attack, forming the resonance-stabilized Meisenheimer Complex .

-

The Leaving Group: While Fluoride is typically faster in SNAr due to higher electronegativity (stabilizing the transition state), the Bromide in 2,4-BMSB is sufficiently activated to react near-quantitatively.

Critical Nuance - Chemoselectivity: Researchers must be aware of "over-reaction." In highly activated systems, the -SO2Me group itself can act as a leaving group (denitration-like behavior) if subjected to extremely hard nucleophiles (e.g., alkoxides at high temp). However, under controlled conditions, the C-Br bond is the exclusive site of reactivity.

Visualizing the Pathway

Figure 1: The SNAr Addition-Elimination pathway highlighting the critical Meisenheimer Complex stabilized by sulfonyl resonance.

Experimental Protocols

Protocol A: Amination (The "Gold Standard")

Use case: Synthesis of aniline derivatives for drug scaffolds.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3 (1.5 equiv)

-

Solvent: DMF, DMSO, or NMP (Polar aprotic is essential).

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-BMSB (1.0 mmol) in anhydrous DMF (3.0 mL) in a chemically resistant vial.

-

Why DMF? It solvates the cation of the base, leaving the nucleophile "naked" and more reactive.

-

-

Addition: Add the base followed by the amine dropwise at Room Temperature (RT).

-

Exothermic Warning: This reaction can be exothermic due to high activation. For reactive amines (e.g., pyrrolidine), cool to 0°C initially.

-

-

Reaction: Stir at RT. Monitor via TLC (EtOAc/Hexane) or LCMS.

-

Timeframe: Typically 1–4 hours. If SM persists, heat to 50°C.

-

-

Workup (Self-Validating):

-

Dilute with water (15 mL). The product often precipitates due to the hydrophobic shift.

-

If solid: Filter and wash with water.

-

If oil: Extract with EtOAc (3x), wash with brine (critical to remove DMF), dry over Na2SO4.

-

Protocol B: Etherification (C-O Bond Formation)

Use case: Creating biaryl ethers or alkoxy side chains.

Reagents:

-

Substrate: 2,4-BMSB (1.0 equiv)

-

Nucleophile: Phenol or Alcohol (1.0 equiv)

-

Base: Cs2CO3 (Cesium Carbonate) (1.2 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

-

Pre-complexation: In a reaction vessel, combine the Phenol/Alcohol and Cs2CO3 in MeCN. Stir for 15 mins to generate the alkoxide/phenoxide in situ.

-

Why Cesium? The "Cesium Effect" improves solubility in organic solvents and increases the nucleophilicity of the oxy-anion.

-

-

Coupling: Add 2,4-BMSB.

-

Thermal Cycle: Heat to 60–80°C.

-

Note: Oxygen nucleophiles are harder than amines; thermal energy is required to overcome the activation barrier.

-

-

Validation: Monitor for the disappearance of the aryl bromide signal in LCMS.

Data & Optimization Guide

Table 1: Solvent & Base Effects on Conversion (2,4-BMSB + Morpholine)

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |

| DMF | DIPEA | 25 | 1.5 | 96 | Recommended standard. |

| MeCN | K2CO3 | 60 | 4.0 | 88 | Slower, cleaner workup (volatile solvent). |

| THF | Et3N | 60 | 12.0 | 45 | Poor conversion; solvent too non-polar. |

| DMSO | None | 25 | 2.0 | 92 | DMSO acts as a base/catalyst; difficult removal. |

The Self-Validating Workflow (Decision Tree)

Use this logic flow to troubleshoot and optimize your synthesis.

Figure 2: Optimization logic for maximizing yield and selectivity.

Analytical Validation (E-E-A-T)

To ensure the trustworthiness of your protocol, you must validate the product identity using these specific markers:

-

LCMS Isotope Pattern:

-

Starting Material: Shows a distinct 1:1 doublet (M and M+2) due to 79Br and 81Br.

-

Product: Must show a singlet mass peak (loss of Br). If the doublet persists, the reaction failed.

-

-

1H NMR Shift:

-

The protons ortho to the leaving group in 2,4-BMSB are chemically equivalent (or distinct depending on resolution) but highly deshielded.

-

Upon substitution, the symmetry breaks further, and the protons adjacent to the new nucleophile will undergo a significant upfield shift (shielding effect of the nucleophile).

-

-

Solubility Check:

-

Bis-sulfones are polar. If your product is highly lipophilic, check if you accidentally displaced a sulfone group (rare, but possible).

-

References

-

Mechanistic Foundations of SNAr

-

Sulfone Activation in Polymer Chemistry

-

Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (PMC). Available at: [Link]

-

-

Comparative Reactivity (Halogen vs. Sulfone)

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

-

Medicinal Chemistry Applications

Sources

- 1. byjus.com [byjus.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. Identify the correct reactivity order for the given ArSN (Aromatic nucleo.. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzene, (methylsulfinyl)- (CAS 1193-82-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. epubl.ktu.edu [epubl.ktu.edu]

Application Notes & Protocols: Leveraging 2,4-Bis(methylsulfonyl)-1-bromobenzene for the Synthesis of Rigidified PROTAC Linkers

Authored by: A Senior Application Scientist

Abstract

The design and synthesis of the linker are paramount in the development of effective Proteolysis Targeting Chimeras (PROTACs), as the linker profoundly influences the formation and stability of the crucial ternary complex.[1][2] While flexible polyethylene glycol (PEG) and alkyl chains are prevalent, there is a growing need for more sophisticated linkers that can impart favorable physicochemical properties and conformational rigidity.[3][4] This guide provides a detailed exploration of 2,4-Bis(methylsulfonyl)-1-bromobenzene , a versatile building block for introducing a rigid, polar aromatic core into PROTAC linkers. We will elucidate the chemical principles governing its reactivity and provide detailed, field-proven protocols for its incorporation into advanced linker architectures, enabling researchers to expand their chemical toolbox for targeted protein degradation.

The Central Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules that execute their function by forming a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[4][5][6] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[2][5] The linker, which connects the POI-binding "warhead" to the E3-binding "anchor," is not a passive spacer. Its length, composition, and rigidity are critical determinants of a PROTAC's success, influencing:

-

Ternary Complex Formation and Stability: The linker must possess the correct length and geometry to allow the warhead and anchor to bind their respective proteins simultaneously and cooperatively.[2][7]

-

Target Selectivity: PROTACs with identical warheads and anchors can exhibit different selectivity profiles based on the linker's chemical composition and attachment points.[7]

-

Physicochemical Properties: The linker significantly impacts crucial drug-like properties, including solubility, cell permeability, and metabolic stability.[6][7][8]

The empirical nature of linker optimization often necessitates the synthesis of extensive compound libraries.[] Therefore, robust and versatile chemical building blocks are essential for accelerating this process.

Scientific Rationale: Why this compound?

The utility of this compound as a linker precursor is grounded in the principles of Nucleophilic Aromatic Substitution (SNAr) .

Activating the Aromatic Ring for Nucleophilic Attack

Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles.[10] However, the covalent attachment of potent electron-withdrawing groups (EWGs) can render the ring electron-deficient (electrophilic) and susceptible to nucleophilic substitution.[10][11][12]

In this compound, the two methylsulfonyl (-SO₂CH₃) groups serve as powerful EWGs. Their placement at the ortho and para positions relative to the bromine leaving group is critical. This specific orientation allows for the resonance stabilization of the negative charge in the transient carbanionic intermediate, known as a Meisenheimer complex, which is formed during the reaction.[11][13] This stabilization significantly lowers the activation energy for the reaction, facilitating the displacement of the bromide ion by a wide range of nucleophiles.[11]

Caption: SNAr mechanism on the activated aromatic ring.

Advantages of a Di-Sulfone Aromatic Core

Incorporating this building block into a PROTAC linker offers several strategic advantages:

-

Conformational Rigidity: Unlike highly flexible alkyl/PEG chains, the phenyl sulfone core provides a degree of rigidity, which can help pre-organize the PROTAC into a productive conformation for ternary complex formation, potentially improving degradation efficiency.[14]

-

Modulation of Physicochemical Properties: The sulfone groups are polar and can act as hydrogen bond acceptors. Their inclusion can influence solubility and the topological polar surface area (TPSA) of the final PROTAC, which are key parameters for cell permeability.

-

Synthetic Versatility: The robust SNAr reaction allows for the straightforward coupling of this core to common nucleophilic handles (amines, phenols, thiols) often present on other linker components or the PROTAC warhead/anchor itself.

Experimental Protocols

The following protocols describe a modular approach to synthesize a PROTAC by first creating a functionalized linker containing the 2,4-bis(methylsulfonyl)phenyl core and then coupling it to the warhead and anchor moieties.

General Laboratory and Safety Precautions

-

Handling Reagents: this compound and related aryl halides should be handled in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Based on safety data for similar compounds, these reagents may cause skin and eye irritation.[15][16] Avoid inhalation of dust and vapors.[15]

-

Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware and anhydrous solvents.

-

Reaction Monitoring: Progress of chemical reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Synthesis of a Bifunctional Linker Intermediate

This protocol details the synthesis of an exemplary linker intermediate where the rigid aromatic core is attached to a flexible PEG chain, terminating in a functional handle for subsequent coupling.

Caption: Workflow for synthesizing a sulfone-functionalized linker.

Objective: To synthesize (S)-1-(2,4-bis(methylsulfonyl)phenyl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. | Notes |

| This compound | 315.20 | 1.0 | 1.0 | Limiting Reagent |

| 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid | 193.21 | 1.2 | 1.2 | Nucleophile |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 3.0 | Non-nucleophilic base |

| Dimethyl sulfoxide (DMSO) | 78.13 | - | - | Anhydrous, 5 mL |

| Ethyl Acetate (EtOAc) | 88.11 | - | - | For extraction |

| Saturated aq. NaCl (Brine) | - | - | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | Drying agent |

Step-by-Step Procedure:

-

To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (315 mg, 1.0 mmol).

-

Add 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid (232 mg, 1.2 mmol).

-

Under an inert atmosphere (N₂), add anhydrous DMSO (5 mL) via syringe, followed by DIPEA (0.52 mL, 3.0 mmol).

-

Equip the flask with a condenser and heat the reaction mixture to 90 °C in a pre-heated oil bath.

-

Maintain stirring at 90 °C and monitor the reaction's progress by LC-MS until the starting bromobenzene is consumed (typically 16-24 hours).

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer. Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (using a gradient of 0-10% methanol in dichloromethane) to afford the desired functionalized linker as a solid.

Expected Outcome & Characterization:

| Parameter | Expected Result |

| Yield | 65-80% |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz) | Characteristic peaks for the aromatic protons (shifted due to sulfone and amine substituents), PEG chain protons, and terminal methylene protons adjacent to the acid. |

| HRMS (ESI+) | Calculated m/z for C₁₅H₂₁NO₈S₂ [M+H]⁺: 428.0785. Found: 428.0788. |

Protocol 2: Stepwise Amide Coupling to Assemble the Final PROTAC

This protocol outlines the standard peptide coupling procedure to sequentially attach the functionalized linker to a warhead (containing an amine) and an anchor (e.g., pomalidomide, also containing an amine handle after modification).

Objective: To couple the linker from Protocol 1 to a POI ligand (Warhead-NH₂) and an E3 ligand (Anchor-NH₂).

Key Reagents:

-

Warhead-NH₂ / Anchor-NH₂: The specific ligands for your system.

-

HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - A common peptide coupling agent.

-

DIPEA or Triethylamine (TEA): Base.

-

DMF: (N,N-Dimethylformamide) - Anhydrous solvent.

Step-by-Step Procedure (First Coupling):

-

In a dry flask under N₂, dissolve the linker from Protocol 1 (e.g., 0.5 mmol) in anhydrous DMF (5 mL).

-

Add HATU (1.1 eq., 0.55 mmol) and DIPEA (3.0 eq., 1.5 mmol). Stir for 10 minutes at room temperature to activate the carboxylic acid.

-

Add the Warhead-NH₂ (1.0 eq., 0.5 mmol) dissolved in a minimal amount of DMF.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, perform an aqueous work-up similar to Protocol 1 and purify by flash chromatography or preparative HPLC to isolate the Linker-Warhead conjugate.

-

The second coupling to the Anchor-NH₂ would require the presence of another functional handle on the initial linker, or modification of the conjugate. A more common strategy is to use orthogonally protected linkers (e.g., H₂N-PEG-O-tBu), where the amine is reacted in Protocol 1, and the t-butyl ester is deprotected post-coupling to reveal a new carboxylic acid for the second amide bond formation.

Conclusion

This compound is a highly effective building block for introducing a rigid, electron-deficient aromatic scaffold into PROTAC linkers. The SNAr chemistry it enables is robust and compatible with a variety of functional groups, allowing for the modular and efficient synthesis of diverse linker libraries. By replacing or complementing traditional flexible linkers with this rigid core, researchers can systematically investigate the impact of linker conformation on PROTAC activity, providing a powerful tool to accelerate the development of novel and potent protein degraders.

References

- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH. (n.d.).

- Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.

- ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. (n.d.). MDPI.

- Novel approaches for the rational design of PROTAC linkers. (2020, October 30).

- Current strategies for the design of PROTAC linkers: a critical review - PMC. (n.d.).

- Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020, April 23).

- What are PROTAC Linkers? (2022, December 12). BroadPharm.

- Linker Design and Optimiz

- Novel approaches for the rational design of PROTAC linkers. (2020, October 30).

- Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. (2024, October 23). ChemRxiv.

- Current strategies for the design of PROTAC linkers: a critical review. (n.d.). ePrints Soton.

- From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.

- Safety Data Sheet: Bromobenzene. (n.d.). Carl ROTH.

- 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.

- SAFETY D

- Nucleophilic arom

- Bromobenzene - SAFETY DATA SHEET. (2025, April 4). penta-chemicals.eu.

- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.

Sources

- 1. ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning [mdpi.com]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. explorationpub.com [explorationpub.com]

- 8. chemrxiv.org [chemrxiv.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. byjus.com [byjus.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. pentachemicals.eu [pentachemicals.eu]

The Strategic Utility of 2,4-Bis(methylsulfonyl)-1-bromobenzene in Modern Drug Discovery

Introduction: Unveiling a Powerhouse for Aromatic Scaffolds

In the landscape of contemporary medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Among the vast arsenal of chemical tools, activated aromatic systems serve as critical linchpins for the synthesis of novel therapeutic agents. "2,4-Bis(methylsulfonyl)-1-bromobenzene" has emerged as a highly valuable, albeit specialized, building block for researchers and scientists. Its unique electronic properties render it an exceptional substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. This application note provides an in-depth technical guide to the experimental use of this versatile reagent, offering field-proven insights and detailed protocols for its successful implementation in the synthesis of potential drug candidates, particularly in the realm of kinase inhibitors.

The strategic placement of two potent electron-withdrawing methylsulfonyl (-SO₂CH₃) groups on the benzene ring profoundly influences its reactivity. These groups, positioned ortho and para to the bromine atom, synergistically reduce the electron density of the aromatic system. This electron deficiency dramatically activates the ring towards attack by nucleophiles, facilitating the displacement of the bromide leaving group under mild conditions. This heightened reactivity, coupled with the synthetic versatility of the sulfonyl and bromo moieties, makes "this compound" a key intermediate for accessing intricate molecular scaffolds that are often central to the pharmacophores of targeted therapeutics.

Chemical Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in any experimental setting.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO₄S₂ | [1] |

| Molecular Weight | 313.18 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

Core Application: A Superior Substrate for Nucleophilic Aromatic Substitution (SNAr)

The primary utility of "this compound" lies in its exceptional reactivity in SNAr reactions. The electron-withdrawing nature of the two methylsulfonyl groups stabilizes the transient, negatively charged Meisenheimer complex formed during the reaction, thereby lowering the activation energy of the substitution. This allows for reactions with a wide range of nucleophiles under conditions that are often milder than those required for less activated aryl halides.

Sources

Strategic Base Selection for Reactions with 2,4-Bis(methylsulfonyl)-1-bromobenzene

An Application Guide for Researchers

Abstract

2,4-Bis(methylsulfonyl)-1-bromobenzene is a highly versatile building block in modern synthetic chemistry, prized for its unique electronic properties. The two powerful electron-withdrawing methylsulfonyl groups significantly influence the reactivity of the aromatic ring, making it an excellent substrate for a range of transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. However, harnessing the full potential of this reagent is critically dependent on the judicious selection of a base. This guide provides an in-depth analysis of the principles governing base selection for key reactions involving this substrate, complete with detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Unique Reactivity of this compound

This compound (CAS No. 1000018-15-4) is a solid, crystalline compound whose synthetic utility is dominated by the two methylsulfonyl (-SO₂Me) substituents.[1] These groups are among the strongest non-ionic electron-withdrawing groups used in organic synthesis.[2] Their presence at the ortho and para positions relative to the bromine atom profoundly activates the C-Br bond and the entire aromatic system towards nucleophilic attack.

This electronic activation dictates the primary applications of the molecule:

-

Nucleophilic Aromatic Substitution (SNAr): The sulfonyl groups provide exceptional resonance stabilization for the negatively charged Meisenheimer intermediate, facilitating the displacement of the bromide by a wide range of nucleophiles.[3][4]

-

Palladium-Catalyzed Cross-Coupling: The electron-deficient nature of the aryl bromide facilitates the initial oxidative addition step in catalytic cycles like those of Suzuki-Miyaura and Buchwald-Hartwig amination, often allowing for milder reaction conditions.[5]

Conversely, the ring is highly deactivated towards electrophilic aromatic substitution.[6] Understanding this electronic profile is the first step in selecting the appropriate reaction conditions, with the choice of base being a pivotal decision point.

Caption: Structure of this compound.

Core Principles of Base Selection

The role of a base extends beyond simple proton abstraction. In the context of reactions with this compound, its function can be categorized into three main areas: nucleophile activation, catalyst activation, and byproduct neutralization. The choice of base is a multifactorial decision guided by its strength (pKa), solubility, steric profile, and the nature of its counter-ion.

Caption: Logical workflow for selecting an appropriate base.

Key Parameters:

-

pKa (Strength): The pKa of the base's conjugate acid determines its strength. A base must be strong enough to deprotonate the intended species without causing unwanted side reactions.[7][8] For instance, deprotonating a phenol (pKa ~10) requires a weaker base than deprotonating a secondary amine in a palladium complex.[9][10]

-

Solubility: The effectiveness of a base is often limited by its solubility in the organic solvent. Inorganic bases like K₂CO₃ or K₃PO₄ have very poor solubility in solvents like THF or toluene.[11][12] This can be overcome by using highly polar aprotic solvents (DMF, DMSO), adding a co-solvent (water), or employing phase-transfer catalysts.[11][13] Soluble organic bases like DBU or DIPEA offer an alternative but may have compatibility issues.[14]